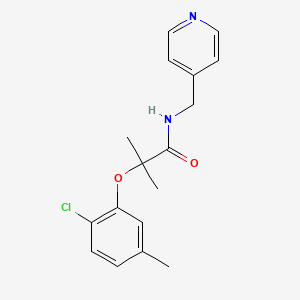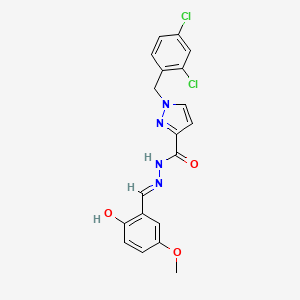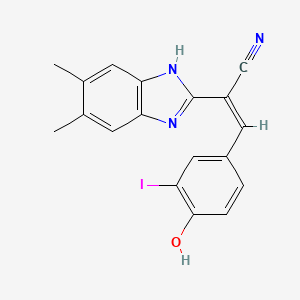![molecular formula C17H27N3O4S B6027155 1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide is a chemical compound used in scientific research. It is commonly referred to as DMAPT and is known for its anti-cancer properties.
Mechanism of Action
The mechanism of action of DMAPT is not fully understood, but it is believed to work by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. Inhibition of NF-κB by DMAPT leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of DMAPT is its specificity for the NF-κB pathway, which makes it a useful tool for studying the role of NF-κB in cancer and other diseases. However, DMAPT has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on DMAPT. One area of interest is the development of more stable and soluble analogs of DMAPT that can be used in lab experiments and potentially in clinical trials. Another area of interest is the use of DMAPT in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential of DMAPT for the treatment of other diseases, such as inflammatory and autoimmune diseases.
Synthesis Methods
The synthesis of DMAPT involves the reaction of N-(2-ethoxybenzyl)-3-piperidinecarboxylic acid with dimethylsulfamoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to produce DMAPT. The yield of DMAPT is typically around 50%, and the compound is purified using chromatography.
Scientific Research Applications
DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. DMAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(2-ethoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-24-16-10-6-5-8-14(16)12-18-17(21)15-9-7-11-20(13-15)25(22,23)19(2)3/h5-6,8,10,15H,4,7,9,11-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITLWIHUXQUPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)

![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)


![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)
![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)
![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)
![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)